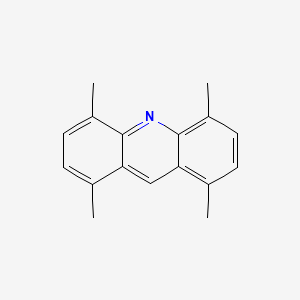

1,4,5,8-Tetramethylacridine

Description

Structure

3D Structure

Properties

CAS No. |

93816-50-3 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1,4,5,8-tetramethylacridine |

InChI |

InChI=1S/C17H17N/c1-10-5-7-12(3)16-14(10)9-15-11(2)6-8-13(4)17(15)18-16/h5-9H,1-4H3 |

InChI Key |

CGKIOPCXNHRFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C3C(=CC=C(C3=NC2=C(C=C1)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,5,8 Tetramethylacridine and Its Derivatives

Foundational Synthetic Routes to 1,4,5,8-Tetramethylacridine

The creation of the this compound scaffold is a challenge in aromatic chemistry, requiring methods that can overcome the steric hindrance imposed by the methyl groups.

Cyclization Reactions in Acridine (B1665455) Core Formation

The formation of the central acridine ring is fundamentally a cyclization reaction. Various methods have been developed for the synthesis of the acridine nucleus, which can be adapted for the preparation of substituted derivatives like this compound. nih.gov

One effective method is the intramolecular cyclization of o-arylaminophenyl Schiff bases, promoted by zinc chloride (ZnCl₂). acs.orgacs.org This reaction proceeds by treating the Schiff base, formed from an o-aminobenzaldehyde derivative and an aniline (B41778) derivative, with ZnCl₂ at elevated temperatures. acs.org To synthesize this compound using this approach, the starting materials would need to be appropriately methylated. For example, the reaction could conceptually start from a Schiff base derived from 2-amino-3,6-dimethylbenzaldehyde (B15313100) and 2,5-dimethylaniline. The ZnCl₂ acts as a Lewis acid, likely coordinating to both the amine and imine groups to facilitate the ring-closing reaction. acs.org

Another prominent strategy involves the Ullmann condensation followed by a cyclization reaction. nih.gov This typically involves the reaction of an o-chlorobenzoic acid derivative with an aniline derivative, followed by a ring-closing step using a dehydrating agent like sulfuric acid or polyphosphoric acid to form the corresponding acridone (B373769). The acridone can then be reduced to the acridine.

Modern variations include copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils, which provide an efficient, one-pot assembly of the acridine core under precious-metal-free conditions. rsc.org Microwave-assisted synthesis using catalysts like barium chloride has also been reported for the one-step cyclocondensation of diphenylamine (B1679370) with aromatic acids to yield 9-aryl-acridines. jetir.org

Table 1: Overview of General Acridine Synthesis Methods

| Method | Key Reagents | Description | Potential for 1,4,5,8-TMA |

|---|---|---|---|

| Newman-Powell Synthesis | 2,5-dimethylaniline derivatives | A specific, established route for synthesizing sterically hindered acridines. acs.orgacs.org | Directly applicable; the original method. |

| ZnCl₂-Promoted Cyclization | o-arylaminophenyl Schiff bases, ZnCl₂ | An efficient intramolecular cyclization to form the acridine ring. acs.orgacs.org | Applicable with methylated precursors. |

| Ullmann Condensation/Cyclization | o-chlorobenzoic acid, aniline derivative | A classic two-step process via an acridone intermediate. nih.gov | Applicable with methylated precursors. |

| Copper-Catalyzed Annulation | Arylboronic acids, anthranils, Cu catalyst | A modern, one-pot method for acridine synthesis. rsc.org | Applicable with methylated precursors. |

| Microwave-Assisted Synthesis | Diphenylamine, aromatic acid, BaCl₂ | A rapid, solvent-free method for 9-aryl-acridines. jetir.org | Applicable with methylated diphenylamine. |

Synthesis of Acridinium (B8443388) Esters Derived from this compound

Acridinium esters are highly valuable chemiluminescent labels used in diagnostics. rsc.org Their synthesis from a this compound core involves converting the parent heterocycle into a quaternary ammonium (B1175870) salt and attaching a labile ester group.

Esterification Reactions and Strategies

The synthesis of an acridinium ester generally begins with the parent acridine. The process typically involves two key transformations: quaternization of the acridine nitrogen and esterification at the C-9 position. researchgate.net

First, the acridine nitrogen is alkylated to form a stable N-alkylacridinium salt. This is often achieved using alkylating agents like methyl trifluoromethanesulfonate. chem-soc.si

Design and Incorporation of Linker Groups

For applications in bioassays, acridinium esters are often conjugated to molecules like antibodies or nucleic acids. rsc.org This requires the incorporation of a linker group with a reactive handle, such as an N-hydroxysuccinimide (NHS) ester, for coupling. swan.ac.uk

These linkers can be incorporated at several positions on the acridinium ester molecule:

On the N-Alkyl Group: A common strategy involves alkylating the acridine nitrogen with a linker precursor. For instance, an N-sulfopropyl group can be introduced and subsequently converted to a stable sulfonyl pentafluorophenyl ester, providing a site for conjugation. rsc.org This approach facilitates the attachment of complex functional groups to the nitrogen. rsc.orgrsc.org

On the Phenyl Leaving Group: The linker can be part of the phenol (B47542) used in the esterification step. Phenols bearing a carboxylic acid-terminated side chain can be used, and this acid is later activated as an NHS ester for conjugation. cardiff.ac.uk

On the Acridine Ring: In a more synthetically challenging approach, the linker can be attached directly to the carbocyclic framework of the acridine ring itself. researchgate.net

The nature and length of the linker can influence the chemiluminescence properties and aqueous solubility of the final conjugate. rsc.org Linkers derived from polyethylene (B3416737) glycol (PEG) or those containing zwitterionic groups like sulfobetaines are often used to enhance solubility and performance. rsc.orgrsc.org The choice of linking group can significantly modulate the signal produced in an immunoassay. nih.gov

Synthesis of Hindered Polymethylacridinium Esters

The synthesis of acridinium esters with methyl groups at sterically hindered positions, such as 1, 4, 5, and 8, has been a subject of specific investigation. jst.go.jpresearchgate.net The presence of methyl groups, particularly at the 1- and 8-positions, has a notable influence on the chemiluminescent properties of the resulting esters. jst.go.jp

The synthesis of these hindered esters follows the general pathways for acridinium ester formation but requires careful optimization to accommodate the sterically demanding framework. The process starts with the synthesis of the hindered polymethylacridine precursor, which is then converted to the corresponding acridine-9-carbonyl chloride. This intermediate is subsequently reacted with a suitable phenol to form the acridine ester. The final step is the quaternization of the acridine nitrogen with an alkylating agent to yield the target polymethylacridinium ester. researchgate.net

Research in this area has led to the successful synthesis and characterization of novel acridinium esters containing multiple methyl groups. jst.go.jp Studies on these compounds have provided insights into how the strategic placement of substituents affects the chemiluminescent efficiency and kinetics of the light-emitting reaction. jst.go.jpresearchgate.net

Synthetic Approaches for Multi-Methylated Acridines

The synthesis of this compound has been successfully achieved, providing a key compound for studying the effects of extensive methylation on the acridine system. acs.org One established method for creating acridine derivatives is the Bernthsen synthesis, which involves the condensation of a diphenylamine with a carboxylic acid using zinc chloride. ptfarm.plwikipedia.org For the synthesis of the parent acridine, formic acid is used. wikipedia.org To obtain derivatives with substituents at the central carbon (C9), higher carboxylic acids are employed. wikipedia.org

Another classical approach to acridone synthesis, which can be a precursor to acridines, is the Lehmstedt-Tanasescu reaction. wikipedia.org Furthermore, the Ullmann synthesis, involving the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid followed by cyclization, is a prevalent method for producing acridones. nih.gov

More contemporary methods have also been developed. For instance, a facile synthesis of acridine derivatives has been reported via a ZnCl2-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases. acs.org Additionally, a variety of acridine/acridone derivatives have been synthesized through methods that allow for the introduction of diverse substituents. rsc.org

The introduction of multiple methyl groups, as in this compound, has been explored to understand its impact on the molecule's properties. nih.gov Studies have shown that the rate of formation of certain acridine derivatives is highly dependent on the methyl substitution pattern. nih.gov

Influence of Steric Hindrance on Synthetic Pathways

The presence of methyl groups at the 1, 4, 5, and 8 positions of the acridine ring introduces significant steric hindrance, which can influence the feasibility and outcome of synthetic reactions. Steric hindrance is a critical factor in the synthesis of substituted acridines. wiley.com For example, it has been suggested that steric hindrance between adjacent 1-nitro and 9-aminoalkyl groups in certain acridine derivatives affects their inhibitory effects. nih.gov

The synthesis of sterically hindered 9-arylacridines has been achieved through a nickel-catalyzed Negishi-type cross-coupling reaction. wiley.com This method provides a convenient route to these compounds from commercially available starting materials. wiley.com The Bernthsen reaction, a common method for acridine synthesis, often requires harsh conditions like high heat and strong acids, which can be a drawback. wiley.com

The steric bulk of substituents can also impact the reactivity of the acridine nitrogen. For instance, 4,5-dimethylacridine (B3351050) and this compound form salts with hydrogen chloride but not with the bulkier Lewis acid, boron trifluoride. acs.orgresearchgate.net This difference in reactivity is attributed to the steric hindrance around the nitrogen atom. acs.org

Derivatization Strategies for this compound

Once the this compound core is synthesized, further modifications can be introduced to tailor its properties for specific applications. Derivatization strategies often focus on the most reactive positions of the acridine ring.

Functionalization at the Acridine 9-Position

The 9-position of the acridine ring is particularly electrophilic due to the electronic influence of the nitrogen atom, making it a prime site for nucleophilic attack. thieme-connect.comrsc.org This reactivity allows for the introduction of a wide variety of functional groups at this position.

Common derivatization reactions at the 9-position include:

Nucleophilic Substitution: Acridine can react with nucleophiles like sodium amide (NaNH2) to yield 9-aminoacridine. ptfarm.pl

Reaction with Organometallic Reagents: Acridine reacts with organozinc reagents, enabling regioselective arylation and alkylation at the C-9 position. rsc.org

Addition Reactions: The C9 position is activated for addition reactions. wikipedia.org For example, reaction with potassium cyanide yields the 9-cyano-9,10-dehydro derivative. wikipedia.org

Coupling Reactions: The addition of moieties like pyrazole, indole, and carbazole (B46965) to the 9-position of acridine has been improved. researchgate.net

The substituents already present on the acridine ring can influence the reactivity of the 9-position. For instance, the introduction of methyl groups could potentially modulate the electronic properties and steric environment of the 9-position, affecting the course of derivatization reactions.

Modifications and Reactions of Methyl Substituents

While the methyl groups of this compound are generally less reactive than the 9-position, they can potentially undergo certain chemical transformations. The reactivity of methyl groups on aromatic rings can sometimes be exploited for further functionalization, although this is less common than reactions at the acridine core.

Potential reactions involving the methyl substituents could include:

Oxidation: Under strong oxidizing conditions, methyl groups on aromatic rings can be oxidized to carboxylic acids. However, the acridine ring itself is susceptible to oxidation. For example, oxidation with potassium permanganate (B83412) can lead to the formation of quinoline-2,3-dicarboxylic acid. ptfarm.pl

Halogenation: Radical halogenation could potentially introduce a halogen atom onto the methyl group, creating a reactive handle for further substitution. However, direct bromination of the acridine ring itself is known to produce a mixture of isomers. thieme-connect.com

It is important to note that the steric crowding due to the four methyl groups in this compound would likely hinder reactions at these positions, making derivatization of the methyl groups challenging.

Chemical Reactivity and Transformation Mechanisms of 1,4,5,8 Tetramethylacridine

Acid-Base Chemistry and Salt Formation

The basicity of the acridine (B1665455) nitrogen atom in 1,4,5,8-tetramethylacridine allows it to readily participate in acid-base reactions, forming salts with both protic and Lewis acids. This fundamental property is a cornerstone of its chemical behavior.

Interactions with Protic Acids (e.g., Hydrogen Chloride)

Like other nitrogen-containing heterocyclic compounds, this compound acts as a Brønsted-Lowry base, accepting a proton (H⁺) from a protic acid. utexas.edu The reaction with a strong acid like hydrogen chloride (HCl) results in the formation of a stable salt, 1,4,5,8-tetramethylacridinium chloride. This occurs through the donation of the lone pair of electrons on the nitrogen atom to the proton of the acid. utexas.edulibretexts.org

The general principle of salt formation involves the transfer of a proton from an acid to a base. soton.ac.uk For this to occur favorably, there is often a significant difference in the pKa values of the acid and the conjugate acid of the base. soton.ac.uk In aqueous solutions, acids increase the concentration of hydrogen ions (H⁺), while bases increase the concentration of hydroxide (B78521) ions (OH⁻). savemyexams.comsciencebuddies.org The reaction between an acid and a base is known as neutralization and typically produces a salt and water. savemyexams.com

The formation of such salts can significantly alter the physical properties of the compound, such as its solubility. The resulting acridinium (B8443388) salt is generally more soluble in polar solvents compared to the free base form.

Table 1: Interaction with Protic Acids

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound | 1,4,5,8-Tetramethylacridinium chloride | Acid-Base Reaction / Salt Formation |

Behavior with Lewis Acids (e.g., Boron Trifluoride)

Beyond reacting with proton donors, this compound can also function as a Lewis base, donating its lone pair of electrons to a Lewis acid. utexas.eduatlanticoer-relatlantique.ca A Lewis acid is a chemical species that can accept an electron pair. atlanticoer-relatlantique.calibretexts.org

A classic example of a Lewis acid is boron trifluoride (BF₃). The boron atom in BF₃ is electron-deficient, having only six valence electrons, and can readily accept a pair of electrons to complete its octet. libretexts.org The reaction between this compound and boron trifluoride results in the formation of a coordinate covalent bond, creating a Lewis acid-base adduct. atlanticoer-relatlantique.calibretexts.org This type of reaction is not limited to boron-based Lewis acids; other electron-deficient species can also form similar adducts. researchgate.netnih.gov

The formation of these adducts can be crucial in various catalytic processes, where the Lewis acid can activate the acridine ring system for subsequent reactions.

Table 2: Interaction with Lewis Acids

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound | This compound-Boron Trifluoride Adduct | Lewis Acid-Base Reaction |

Electron Transfer Reactions and Oxidation-Reduction Pathways

Electron transfer (ET) reactions are fundamental processes where an electron moves from one chemical species to another. utexas.eduwebassign.net These reactions are central to the chemical reactivity of many organic molecules, including acridine derivatives. In a redox reaction, one species is oxidized (loses electrons) and another is reduced (gains electrons). libretexts.orgkhanacademy.org The species that donates electrons is the reducing agent, and the one that accepts electrons is the oxidizing agent. libretexts.org

Acridinium salts, derived from acridines like this compound, are well-known for their role in photoredox catalysis. researchgate.netchemrxiv.org Upon photoexcitation, these compounds can act as potent single-electron transfer agents. They can be either oxidized or reduced, depending on the nature of the other reactants in the system. utexas.edu

For instance, an excited acridinium salt can accept an electron from a suitable donor, leading to the formation of a highly reducing acridine radical. researchgate.net This radical species can then participate in a variety of chemical transformations. Conversely, the excited acridinium salt can donate an electron to an acceptor, initiating an oxidative pathway. The specific pathway, whether oxidative or reductive, is dictated by the redox potentials of the involved species. miami.edu These processes are often studied using techniques like cyclic voltammetry, which can elucidate the multiple electron transfer steps that may occur.

Electrophilic and Nucleophilic Substitution Reactions of the Acridine Core

The acridine ring system is an aromatic structure and, as such, can undergo substitution reactions. However, the reactivity towards electrophilic and nucleophilic attack is influenced by the electron distribution within the heterocyclic system and the presence of the methyl substituents.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. unacademy.comlecturio.com The reaction generally proceeds in two steps: attack of the electrophile on the pi-electron system to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. hu.edu.jo

In the case of acridine, the protonated form is deactivated towards electrophilic attack due to the positive charge on the nitrogen atom. The free base, however, can undergo electrophilic substitution. The positions of attack are dictated by the directing effects of the existing substituents and the heteroatom. In heterocyclic systems like pyrrole, electrophilic attack preferentially occurs at the position that leads to a more stable carbocation intermediate. onlineorganicchemistrytutor.com For this compound, the methyl groups are activating and ortho-, para-directing. masterorganicchemistry.com However, the fused aromatic rings and the nitrogen heteroatom create a complex pattern of reactivity that must be considered.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally favored on electron-deficient aromatic rings, particularly those with strongly electron-withdrawing substituents. organic-chemistry.org

The acridine nucleus, especially when quaternized to an acridinium salt, is electron-deficient and thus more susceptible to nucleophilic attack. Nucleophiles can attack the acridine ring, leading to substitution products. The positions most susceptible to attack are typically the electron-poor ortho and para positions relative to the nitrogen atom. wikipedia.orgorganic-chemistry.org While direct nucleophilic substitution of hydrogen is rare, it can be achieved under specific conditions, a process known as vicarious nucleophilic substitution (VNS). organic-chemistry.org

Mechanistic Studies of Acridinium Salt Formation

The formation of acridinium salts from this compound is a key transformation that underpins much of its reactivity, particularly in photocatalysis. The mechanism typically involves the reaction of the acridine with an alkylating agent.

For example, the reaction with an alkyl halide, such as methyl iodide, proceeds via a nucleophilic substitution mechanism. ksu.edu.salibretexts.org The nitrogen atom of the acridine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. ksu.edu.sarsc.org This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, which becomes the counter-ion to the positively charged acridinium cation.

The quaternization of the nitrogen to form the acridinium salt is a crucial step for many of its applications. For instance, acridinium esters used in chemiluminescence are synthesized through such pathways, although steric hindrance from the methyl groups can influence the feasibility of these reactions. researchgate.net Mechanistic studies have shown that in some photocatalytic cycles, the formation of an acridinium salt is a key step, and in some cases, pre-formed acridinium salts are used as the catalysts themselves. nih.govbeilstein-journals.org

Spectroscopic Analysis of this compound Not Available in Public Scientific Databases

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound “this compound” could not be located. The required data for Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and advanced NMR techniques, as well as data for Vibrational Spectroscopy (FTIR and Raman), are not available in the accessed resources.

The searches yielded information for structurally related but distinct compounds, such as acridine-1,8-dione derivatives and various salts of N,N,N',N'-tetramethylacridine-3,6-diamine (commonly known as Acridine Orange). However, the spectroscopic characteristics of these related molecules cannot be used to describe this compound, as the position and nature of the substituent groups fundamentally alter the molecular structure and, consequently, its spectroscopic fingerprint.

For instance, compounds like 9-phenyl-3,4,6,7-tetrahydro-3,3,6,6-tetramethylacridine-1,8(2H,5H)-dione possess a different core structure from the fully aromatic acridine system specified in the request. researchgate.netresearchgate.net Similarly, Acridine Orange has methyl groups attached to nitrogen atoms at the 3 and 6 positions, which is different from having methyl groups directly bonded to the carbon skeleton at the 1, 4, 5, and 8 positions. nih.govfishersci.nochemicalbook.com

Due to the absence of published experimental data for this compound, it is not possible to generate the scientifically accurate article as requested under the specified outline. The characterization of this specific compound does not appear to be available in the public domain at this time.

Spectroscopic Characterization and Elucidation of Molecular Structure

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like 1,4,5,8-tetramethylacridine, MS would be employed to confirm its molecular weight. The molecule would be ionized, commonly forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), and the instrument would then detect the m/z of this ion. The theoretical exact mass of this compound (C₁₇H₁₇N) is approximately 235.1361 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a much more precise measurement of the mass, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as it can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm the elemental formula C₁₇H₁₇N by comparing the experimentally measured exact mass to the calculated theoretical mass.

Table 1: Illustrative HRMS Data for this compound (Note: This table is a template demonstrating how data would be presented. Specific experimental values for this compound were not found.)

| Ion Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 236.1434 | Data not available | Data not available | C₁₇H₁₈N⁺ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. Molecules with conjugated π-systems, such as the acridine (B1665455) core in this compound, typically exhibit strong absorption in the UV-Vis region.

The spectrum would show one or more absorption bands, each characterized by a wavelength of maximum absorbance (λₘₐₓ). These absorptions are due to electronic transitions, primarily π → π* transitions within the aromatic system. The position and intensity of these bands provide information about the electronic structure of the molecule. The presence of the four methyl groups would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted acridine molecule due to their electron-donating inductive effects.

Table 2: Illustrative UV-Vis Absorption Data for this compound (Note: This table is a template demonstrating how data would be presented. Specific experimental values for this compound were not found.)

| Absorption Maxima (λₘₐₓ) | Molar Absorptivity (ε) | Solvent | Corresponding Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | e.g., Ethanol (B145695) | π → π* |

Photophysical Properties and Processes

Absorption and Emission Characteristics

The interaction of 1,4,5,8-tetramethylacridine with light is fundamental to understanding its photophysical behavior. This section details the analysis of its spectral bands, the influence of the surrounding solvent, and the effects of substituents on its optical properties.

Spectral Band Analysis and Electronic Transitions

The absorption and emission spectra of acridine (B1665455) derivatives are characterized by transitions between electronic energy levels. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The subsequent emission of a photon, known as fluorescence, occurs from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state.

The absorption spectra of acridine derivatives typically exhibit distinct bands corresponding to different electronic transitions. For instance, in various substituted acridines, absorption bands can be attributed to π-π* transitions within the aromatic system. The energy of these transitions, and thus the position of the absorption bands, is influenced by the molecular structure.

The emission spectrum is often a mirror image of the absorption spectrum, a phenomenon known as the mirror image rule. This is due to the similar vibrational energy level spacing in the ground and first excited singlet states. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift.

Solvent Effects on Absorption and Emission Spectra

The polarity of the solvent can significantly influence the absorption and emission spectra of fluorescent molecules, a phenomenon known as solvatochromism. researchgate.netevidentscientific.comnih.gov In polar solvents, the excited state of a polar fluorophore can be stabilized through dipole-dipole interactions and solvent relaxation, leading to a reduction in the energy gap between the excited and ground states. evidentscientific.com This stabilization typically results in a red shift (a shift to longer wavelengths) of the emission spectrum. evidentscientific.com

For acridine derivatives, increasing solvent polarity generally leads to a red shift in the emission spectra. researchgate.net For example, the fluorescence intensity of some fluorophores has been observed to decrease in the order of acetonitrile (B52724) > acetone (B3395972) > chloroform (B151607) > toluene, which corresponds to decreasing solvent polarity. researchgate.net However, protic solvents like ethanol (B145695) can sometimes lead to lower fluorescence intensity due to specific hydrogen bonding interactions with the solute molecules. researchgate.netnih.gov The excited state dipole moment of acridine derivatives is generally larger than the ground state dipole moment, indicating that the excited state is more polar. researchgate.net

The table below illustrates the effect of solvent polarity on the absorption and emission maxima of a representative acridine derivative.

| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) |

| Toluene | 2.38 | 387 | 501 |

| Ethyl Acetate | 6.02 | 391 | 539 |

| Acetonitrile | 37.5 | - | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 406 | 577 |

Data adapted from a study on imidazole-based fluorescent molecules, illustrating the general trend of solvatochromic shifts. arkat-usa.org

Influence of Substituents on Photophysical Parameters

The introduction of substituents onto the acridine core can significantly alter its photophysical properties. nih.govd-nb.info Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modify the electron density distribution within the molecule, thereby affecting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Generally, the introduction of EDGs, such as methyl or methoxy (B1213986) groups, leads to a bathochromic (red) shift in both the absorption and emission spectra. d-nb.infobeilstein-journals.orgbeilstein-journals.org This is because EDGs increase the energy of the HOMO, reducing the HOMO-LUMO energy gap. Conversely, EWGs can cause a hypsochromic (blue) shift. d-nb.info For instance, tri- and tetramethyl-substituted acridones exhibit higher fluorescence quantum yields. nih.gov Specifically, a derivative with an electron-donating methoxy substituent showed a significant red shift of about 40 nm in its emission spectrum. beilstein-journals.org

The position of the substituents also plays a crucial role. Studies have shown that substituents at the C2 and C7 positions of the acridine ring have a greater impact on the photophysical properties. d-nb.info

Luminescence Quantum Yields and Efficiencies

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The introduction of certain substituents can enhance the photoluminescence quantum yield. scilit.comwiley.comresearchgate.net

For example, tri- and tetramethyl-substituted acridones have been found to possess high fluorescence quantum yields, in the range of 0.48-0.52. nih.gov In another study on tetrahydroacridine derivatives, quantum yields ranged from 0.1 to 0.2, with a methoxy-substituted derivative showing the highest quantum yield of 20%. beilstein-journals.org The introduction of luminescent acridine units into other molecular structures has been shown to enhance their photoluminescence quantum yields, which is beneficial for applications such as organic solar cells. scilit.comwiley.comresearchgate.net

The table below provides a summary of the photophysical data for some substituted acridine derivatives.

| Compound | Substituent(s) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

| Tetrahydroacridine Derivative 1 | Phenylethynyl | - | - | 0.1 - 0.2 |

| Tetrahydroacridine Derivative 2 | Methoxy | - | - | 0.20 |

| Trimethyl-substituted Acridone (B373769) | 3 x Methyl | - | - | 0.48 - 0.52 |

| Tetramethyl-substituted Acridone | 4 x Methyl | - | - | 0.48 - 0.52 |

Data compiled from studies on substituted acridine derivatives. nih.govbeilstein-journals.org

Excited State Dynamics

Upon absorption of a photon, a molecule is promoted to an excited electronic state. The subsequent processes that the molecule undergoes to return to the ground state are collectively known as excited state dynamics. These processes occur on a very fast timescale, from femtoseconds to nanoseconds. uci.edu

Singlet and Triplet State Processes

Following excitation to a singlet excited state (S₁), the molecule can return to the ground state (S₀) via several pathways. Radiative decay involves the emission of a photon (fluorescence). Non-radiative decay pathways include internal conversion (a transition between states of the same multiplicity, e.g., S₁ to S₀) and intersystem crossing to a triplet state (T₁).

The relaxation dynamics of excited states can be complex, involving transitions between different excited states (e.g., Lb → La → ¹πσ*(ICT) → S₀) before returning to the ground state. nsf.gov The character of these excited states, such as metal-to-ligand charge transfer (MLCT) or ligand-field (LF) states in metal complexes, plays a crucial role in determining the relaxation pathways and photochemical reactivity. nih.gov

Intersystem Crossing and Non-radiative Decay Pathways

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities. wikipedia.org For a molecule in an excited singlet state, intersystem crossing provides a pathway to a triplet state. libretexts.org This process is most efficient when the vibrational levels of the two excited states overlap, minimizing the energy change required for the transition. wikipedia.org The presence of heavy atoms, such as iodine or bromine, in a molecule can enhance the probability of intersystem crossing due to increased spin-orbit coupling. wikipedia.org The timescale for intersystem crossing is typically in the range of 10⁻⁸ to 10⁻³ seconds. wikipedia.org

In many organic molecules, particularly those with flexible structures, non-radiative decay can be a dominant process, leading to low fluorescence quantum yields. researchgate.net For instance, structural relaxations in the excited state can lead to conical intersections, which are points where two potential energy surfaces cross, providing a highly efficient pathway for non-radiative decay back to the ground state. researchgate.net The rate of non-radiative decay can be influenced by various factors, including molecular rigidity, intermolecular interactions, and the surrounding solvent environment. rsc.orgnih.gov For example, suppressing non-radiative decay pathways is a key strategy in the design of highly efficient emitters for applications such as organic light-emitting diodes (OLEDs). acs.orgaps.org

In the context of acridine derivatives, the photophysical properties are influenced by factors such as the nature and position of substituents. worktribe.com The interplay between radiative and non-radiative decay pathways, including intersystem crossing, dictates the fluorescence and phosphorescence characteristics of these compounds. researchgate.net Understanding these pathways is essential for the rational design of acridine-based molecules with specific photophysical properties for various applications. worktribe.comrsc.org

Computational and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to determine the arrangement of electrons and their energies within the molecule. wikipedia.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for predicting and interpreting the behavior of complex systems at the atomic scale. wikipedia.org It is based on the principle that all properties of a system can be determined from its electron density. mdpi.com DFT calculations are employed to optimize molecular geometries, determine molecular orbital energies, and analyze various electronic parameters. mdpi.com The accuracy of DFT results is highly dependent on the choice of functionals and basis sets. mdpi.com

For acridine (B1665455) derivatives, DFT has been used to study their electronic properties and potential for various applications. espublisher.com These calculations provide valuable information for understanding structure-activity relationships in related drug molecules. mdpi.com

Ab Initio Methods and Basis Set Selection

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "first-principles" methods aim to provide highly accurate solutions to the electronic Schrödinger equation. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation, providing a foundation for more complex and accurate methods. wikipedia.org

The selection of a basis set is a critical aspect of ab initio calculations. A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms within a molecule. mpg.de Larger and more flexible basis sets, such as the 6-311G(d,p) basis set, generally provide more accurate results but require greater computational resources. ajchem-a.com The choice of basis set can significantly impact the calculated properties, including molecular geometry and electronic energies. ajchem-a.com For instance, in studies of cinnoline (B1195905) derivatives, the HF method with the 6-311G(d,p) basis set was used to optimize molecular structures and calculate optical properties. ajchem-a.com

Molecular Orbital Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)

Molecular orbital (MO) theory provides a framework for understanding the electronic interactions and bonding within a molecule. huntresearchgroup.org.uktcd.ie The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of MO theory, often referred to as frontier orbitals. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences a molecule's electronic and optical properties. ossila.comschrodinger.com A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation. researchgate.net This gap can be determined computationally using methods like DFT and experimentally through techniques such as UV-Vis spectroscopy. schrodinger.com For acridine derivatives, a lower HOMO-LUMO energy gap has been associated with higher affinity towards certain biological targets. researchgate.net

The molecular electrostatic potential (MEP) is another important property derived from electronic structure calculations. It illustrates the charge distribution within a molecule and is useful for predicting how a molecule will interact with other charged species.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acridine Derivative 1 | - | - | - |

| Acridine Derivative 2 | - | - | - |

| Acridine Derivative 3 | - | - | 7.26 researchgate.net |

| Acridine Derivative 4 | - | - | 6.08 researchgate.net |

Excited State Calculations

Excited state calculations are essential for understanding the photophysical and photochemical properties of molecules, such as light absorption and emission. faccts.de These methods investigate the electronic states that are higher in energy than the ground state.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mdpi.comcecam.org It is a powerful tool for calculating electronic absorption spectra and understanding the nature of electronic transitions. mdpi.comcp2k.org TD-DFT can predict the energies of excited states and the probabilities of transitions to these states (oscillator strengths). caltech.edu

The accuracy of TD-DFT calculations can vary depending on the chosen exchange-correlation functional. caltech.edu While it generally performs well for low-lying valence excited states, it may be less accurate for high-lying Rydberg or charge-transfer states. caltech.edu In studies of natural compounds, TD-DFT with the B3LYP functional and the 6-311+G(d,p) basis set has been shown to provide results that correspond well with experimental UV-Vis spectra. mdpi.com

Many-Body Perturbation Theory and Green's Function Approaches

Many-Body Perturbation Theory (MBPT) offers a different approach to calculating the electronic structure and excited states of molecules. frontiersin.org It systematically improves upon a simpler starting point, such as the Hartree-Fock solution, by treating the electron-electron correlation as a perturbation. github.io MBPT can be a powerful tool for describing atomic nuclei and can also be used as a supplementary method to support more complex non-perturbative approaches. frontiersin.org

Green's function methods, such as the GW approximation, provide a rigorous framework for calculating quasiparticle energies, which correspond to the energies required to add or remove an electron from a system. u-tokyo.ac.jp These methods are particularly useful for obtaining accurate band gaps and understanding the electronic excitations in materials. u-tokyo.ac.jp The GW approximation involves the single-particle Green's function (G) and the screened Coulomb interaction (W). u-tokyo.ac.jp While computationally demanding, these methods can provide a more accurate description of electronic properties compared to standard DFT approaches. arxiv.org

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of complex molecules. arxiv.orgfrontiersin.org

Computational vibrational spectroscopy is a standard method for predicting the infrared (IR) and Raman spectra of molecules. faccts.de These techniques are based on calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. arxiv.org

IR intensities are calculated from the changes in the molecular dipole moment during each vibration, while Raman activities are determined by the changes in the molecular polarizability. arxiv.orgresearchgate.net Density Functional Theory (DFT) is a commonly employed quantum mechanical method for these calculations, offering a good balance between accuracy and computational cost. researchgate.net

For 1,4,5,8-Tetramethylacridine, computational analysis would predict the frequencies and intensities of characteristic vibrational modes. These would include C-H stretching from the methyl groups and the aromatic rings, C-C and C-N stretching modes within the acridine core, and various in-plane and out-of-plane bending vibrations. Comparing these predicted spectra with experimental results can confirm the molecular structure and provide a detailed assignment of the observed spectral bands. oatext.com

Below is an illustrative table of predicted vibrational frequencies for key modes in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Methyl C-H Stretch (asymmetric) | 2950 - 3000 | Strong | Medium |

| Methyl C-H Stretch (symmetric) | 2850 - 2900 | Medium | Strong |

| Aromatic Ring C=C/C=N Stretch | 1500 - 1650 | Strong | Very Strong |

| Methyl C-H Bend (asymmetric) | 1440 - 1480 | Medium | Medium |

| Methyl C-H Bend (symmetric) | 1370 - 1390 | Strong | Weak |

| Aromatic Ring Breathing | 990 - 1050 | Weak | Strong |

| Out-of-plane C-H Bend | 750 - 900 | Strong | Weak |

Computational Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for confirming or assigning the structure of organic compounds. escholarship.org The process typically involves calculating the magnetic shielding tensors for each nucleus using quantum mechanical methods, most commonly DFT. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). escholarship.org

A significant challenge in computational NMR is accurately accounting for the molecule's conformational flexibility, as the observed NMR spectrum is a Boltzmann-weighted average over all populated conformers. escholarship.org For a molecule like this compound, while the acridine core is largely planar and rigid, rotation of the four methyl groups could be a factor.

By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental values, one can gain high confidence in the structural assignment. This is often quantified using statistical measures like the mean absolute error (MAE).

The following table provides a hypothetical comparison between calculated and experimental NMR chemical shifts for this compound, illustrating how such data would be used for structural validation.

| Atom Position | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) | Type |

|---|---|---|---|

| C1, C8 | 145.2 | 144.8 | ¹³C |

| C2, C7 | 126.5 | 126.1 | ¹³C |

| C3, C6 | 129.8 | 129.5 | ¹³C |

| C4, C5 | 135.1 | 134.7 | ¹³C |

| C4a, C5a | 148.0 | 147.6 | ¹³C |

| C8a, C9a | 125.3 | 125.0 | ¹³C |

| C9 | 158.4 | 158.0 | ¹³C |

| Methyl-C (at C1, C8) | 22.5 | 22.1 | ¹³C |

| Methyl-C (at C4, C5) | 18.9 | 18.6 | ¹³C |

| H2, H7 | 7.85 | 7.82 | ¹H |

| H3, H6 | 8.10 | 8.07 | ¹H |

| Methyl-H (at C1, C8) | 2.80 | 2.77 | ¹H |

| Methyl-H (at C4, C5) | 2.65 | 2.62 | ¹H |

Computational Vibrational Spectroscopy (IR, Raman)

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. fortunejournals.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's structure and conformation evolve. faccts.de These simulations are crucial for understanding dynamic processes, sampling conformational space, and calculating thermodynamic properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. scribd.comchemistrysteps.com For this compound, while the fused aromatic ring system is inherently rigid, the primary conformational flexibility arises from the rotation of the four methyl groups around their respective C-C single bonds.

MD simulations can be used to explore the potential energy landscape associated with these rotations. nih.gov By simulating the molecule over a period of time (from picoseconds to microseconds), it is possible to observe the transitions between different rotational conformations of the methyl groups and determine their relative stabilities and the energy barriers separating them. This analysis can reveal whether certain orientations are preferred due to steric interactions or other non-covalent forces. chemistrysteps.com Such information is vital for a complete understanding of the molecule's structure in dynamic environments, like in solution, and can refine the models used for spectroscopic predictions. arxiv.org For instance, understanding the preferred orientation of the methyl groups could be important in predicting crystal packing or interactions with a biological receptor.

Advanced Research Applications and Methodologies

Development of Chemiluminescent Probes and Tracers

Derivatives of methylated acridines, particularly acridinium (B8443388) esters, are at the forefront of chemiluminescence technology, which involves the emission of light from a chemical reaction. mdpi.com These compounds form the basis of highly sensitive probes for detecting a wide range of analytes in biological and environmental samples. The strategic placement of methyl groups, such as in the 1,4,5,8-tetramethylacridine backbone, is crucial for fine-tuning the probe's performance.

Principles for Biological Probe Nanoarchitectonics

The design of effective biological probes, a field known as nanoarchitectonics, relies on controlling the molecular structure to achieve desired functions. For acridinium-based chemiluminescent probes, the primary principle involves managing the chemical environment around the light-emitting core to optimize stability, sensitivity, and light output kinetics. researchgate.netnih.gov

Novel acridinium esters featuring multiple methyl groups, including those at the sterically hindered 1- and 8-positions, have been synthesized to investigate the influence of these substituents on chemiluminescent properties. researchgate.net The introduction of these methyl groups creates a specific three-dimensional structure that shields the reactive center. This steric hindrance can enhance the stability of the probe, preventing non-specific reactions and degradation, which is critical for sensitive detection assays. researchgate.net Furthermore, modifications to the acridine (B1665455) core can shift the optimal pH for the chemiluminescent reaction, allowing for the development of probes tailored to specific biological environments. researchgate.net For instance, some polymethylacridinium esters show strong and long-lasting chemiluminescence under alkaline conditions. researchgate.net

Recent strategies have also employed a zwitterionic design in chemiluminescent probes to ensure high specificity and photostability, which is crucial for accurately monitoring reactive oxygen species like singlet oxygen in living systems. rsc.org This approach helps to suppress undesired photoreactions, leading to probes with exceptionally high signal-to-noise ratios. rsc.org

Rational Design of Linker Chemistry for Functionalization

To function as a probe, the chemiluminescent acridinium moiety must be attached to a recognition element (e.g., an antibody, nucleic acid, or peptide) that specifically binds to the target analyte. This connection is achieved through a chemical linker. The rational design of this linker is critical for the probe's success, as it must be stable throughout the assay and must not interfere with either the chemiluminescence reaction or the binding affinity of the recognition element. nih.gov

The process of attaching a linker is known as functionalization. One common strategy involves synthesizing acridine derivatives with a carboxylic acid group, such as 4,5-dimethylacridine-9-carboxylic acid. google.com This acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which readily reacts with amine groups on proteins or other biomolecules to form a stable amide bond. google.commdpi.com

More advanced "click chemistry" reactions are also employed for their high efficiency and specificity under mild conditions. rsc.orgnih.gov For example, an acridine derivative can be functionalized with an azide (B81097) or alkyne group. This allows it to be "clicked" onto a biomolecule containing the corresponding reactive partner, forming a stable triazole linkage. mdpi.com The choice of linker chemistry depends on the functional groups available on the biomolecule and the required stability and solubility of the final conjugate probe. nih.govrsc.org

Optoelectronic Materials and Dyes

The extended π-electron system of the acridine ring is responsible for its strong absorption of ultraviolet and visible light, a property that makes it a candidate for various optoelectronic applications.

Applications as Laser Dyes

Organic dyes are widely used as the active medium in dye lasers because they can be "tuned" to emit light over a range of wavelengths. ictp.itradiant-dyes.com The essential properties of a good laser dye include strong absorption at the pump laser wavelength, high fluorescence quantum yield, and good photochemical stability to withstand intense light exposure. researchgate.net

Acridine-based compounds are part of the broader family of organic dyes used in laser systems. hkust.edu.hk The lasing medium is typically a solution of the dye in a solvent like ethanol (B145695) or ethylene (B1197577) glycol. ictp.it When pumped with an external light source (such as a flashlamp or another laser), the dye molecules are excited to a higher energy state. They then rapidly release this energy as a coherent beam of light. While specific data on this compound as a laser dye is not prevalent, the acridine family, in general, possesses the necessary spectroscopic properties, such as strong absorption and fluorescence, making them suitable for these applications. ictp.itresearchgate.net

Table 1: General Properties of Organic Laser Dyes

| Property | Description | Relevance |

| Tuning Range | The range of wavelengths over which the dye can produce laser emission. A single dye can be tunable over 50-100 nm. ictp.it | Allows for versatility in applications requiring specific colors of light. |

| Pump Source | The light source used to excite the dye (e.g., Excimer laser, Ar-ion laser, Nd:YAG laser). ictp.itsirah.com | The dye's absorption spectrum must overlap with the pump source's emission. |

| Solvent | The liquid in which the dye is dissolved (e.g., ethanol, methanol, ethylene glycol). sirah.com | Affects the dye's peak emission wavelength, stability, and solubility. |

| Quantum Yield | The ratio of photons emitted to photons absorbed. High quantum yield is desirable for efficiency. researchgate.net | Determines the overall efficiency of the dye laser. |

| Photostability | The dye's ability to resist degradation under intense light irradiation. researchgate.net | Determines the operational lifetime of the dye solution. |

This table presents general characteristics of organic laser dyes as a class, to which acridine dyes belong.

Role as Photosensitizers in Photochemical Processes

A photosensitizer is a molecule that absorbs light and then transfers the light energy to another molecule, initiating a photochemical reaction. uomustansiriyah.edu.iq This process is central to applications like photodynamic therapy (PDT) and photocatalysis. Upon absorbing a photon, the photosensitizer moves from its ground state (S₀) to an excited singlet state (S₁), and can then transition to a longer-lived excited triplet state (T₁). nih.govnih.gov

From the triplet state, the photosensitizer can initiate two main types of photochemical reactions:

Type I Reaction: The excited photosensitizer reacts directly with a substrate (like a biological molecule) by transferring an electron or a hydrogen atom, producing radical ions or radicals. These can then react with oxygen to form reactive oxygen species (ROS) such as superoxide (B77818) anion. nih.govnih.gov

Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This process creates highly reactive excited-state singlet oxygen (¹O₂). nih.govnih.gov Singlet oxygen is a major cytotoxic agent in many PDT applications. researchgate.net

The acridine scaffold, being an efficient light-absorbing aromatic system, can function as a photosensitizer. The specific pathway (Type I or Type II) that dominates depends on the photosensitizer's structure, its concentration, and the local concentrations of oxygen and the substrate. nih.gov

Photocatalysis and Energy Conversion Systems

Photocatalysis utilizes light to drive chemical reactions, offering a green and sustainable approach for chemical synthesis and energy production. sciopen.comrsc.org Materials that can absorb light and facilitate these reactions are known as photocatalysts. While often based on inorganic semiconductors, organic molecules with appropriate electronic structures can also serve this purpose. nih.gov

Acridine derivatives have been explored in catalysis. researchgate.net The ability of the acridine nucleus to absorb light and reach an excited state makes it a potential candidate for photocatalytic systems. In such a system, the excited acridine molecule can act as an energy transfer agent. It absorbs a photon and then passes that energy to a reactant molecule, raising it to a higher energy state where it can undergo a desired chemical transformation that would be difficult to achieve thermally. nih.gov

This principle is being explored for various high-value chemical conversions, such as the non-oxidative coupling of methane (B114726) into more valuable C2+ hydrocarbons (like ethane) and hydrogen. sciopen.comnih.gov While much of this research focuses on semiconductor materials, the fundamental process of light absorption followed by energy or electron transfer is a role that organic dyes like acridines could potentially fill, either as the primary photocatalyst or as a sensitizer (B1316253) in a hybrid system. nih.govnih.gov

Studies in Electron Donor-Acceptor Interactions

The electron-donating properties of this compound, and acridines in general, are central to their function in various chemical applications. The nitrogen atom in the acridine ring possesses a lone pair of electrons, allowing it to act as an electron donor (Lewis base) and form complexes with electron-accepting molecules (Lewis acids). However, the accessibility of this lone pair and the ability to form such donor-acceptor complexes are significantly influenced by the steric environment around the nitrogen atom.

A key study on this compound investigated its interaction with the strong electron acceptor boron trifluoride. The research demonstrated that this compound fails to form a salt or complex with boron trifluoride. This lack of reactivity is attributed to the significant steric hindrance created by the four methyl groups in the 1, 4, 5, and 8 positions. These groups effectively block the approach of the boron trifluoride molecule to the nitrogen atom, preventing the necessary orbital overlap for complex formation.

This finding is particularly illustrative when compared to its less substituted precursor, 4,5-dimethylacridine (B3351050). While 4,5-dimethylacridine also fails to interact with boron trifluoride due to the steric hindrance of the two methyl groups adjacent to the nitrogen, it does form a well-defined complex with sym-trinitrobenzene. The ability of 4,5-dimethylacridine to interact with sym-trinitrobenzene but not boron trifluoride highlights the different geometric requirements for the formation of various electron donor-acceptor complexes. The interaction with sym-trinitrobenzene involves the formation of a "layer type" or π-π stacking complex, where the planar molecules stack on top of each other. This geometry is less sensitive to the in-plane steric hindrance from the methyl groups. In contrast, the interaction with boron trifluoride requires a direct, in-plane approach to the nitrogen atom, which is sterically blocked.

The behavior of this compound serves as a clear example of how steric hindrance can be used to control or inhibit electron donor-acceptor interactions in acridine-based systems.

Table 1: Summary of Electron Donor-Acceptor Interactions for Selected Acridines

| Electron Donor | Electron Acceptor | Interaction Observed | Reference |

|---|---|---|---|

| This compound | Boron Trifluoride | No | |

| 4,5-Dimethylacridine | Boron Trifluoride | No |

| 4,5-Dimethylacridine | sym-Trinitrobenzene | Yes (forms complex) | |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.